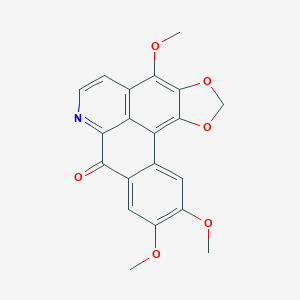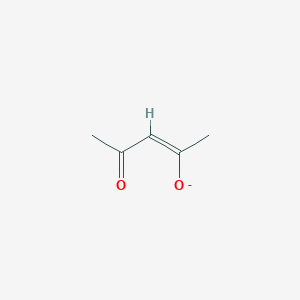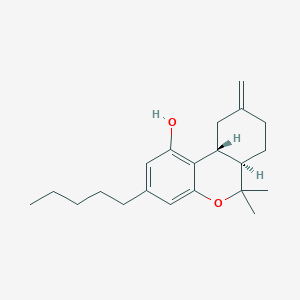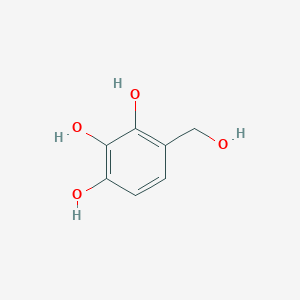
4-(Hydroxymethyl)benzene-1,2,3-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of 4-(Hydroxymethyl)benzene-1,2,3-triol is C7H8O4 . It has an average mass of 156.136 Da and a monoisotopic mass of 156.042252 Da .Physical And Chemical Properties Analysis
4-(Hydroxymethyl)benzene-1,2,3-triol is a white, crystalline powder that is soluble in water, ethanol, and ether. It has a density of 1.6±0.1 g/cm3, a boiling point of 340.5±22.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C .Aplicaciones Científicas De Investigación
Supramolecular Chemistry Applications
Benzene-1,3,5-tricarboxamides (BTAs), related to 4-(Hydroxymethyl)benzene-1,2,3-triol by their benzene core structure, have been utilized extensively in supramolecular chemistry due to their simple structure and ability to undergo self-assembly. Their applications range from nanotechnology to polymer processing and biomedical applications, leveraging the self-assembly of BTAs into one-dimensional, nanometer-sized rod-like structures stabilized by threefold H-bonding. The adaptable nature of BTAs promises a bright future in commercial applications and innovative materials design (Cantekin, de Greef, & Palmans, 2012).
Biomedical Applications
In the biomedical field, heterocyclic compounds bearing the triazine scaffold, which can be considered structurally related to 4-(Hydroxymethyl)benzene-1,2,3-triol by the inclusion of benzene as a fundamental building block, have shown significant potential. These compounds are evaluated for a wide spectrum of biological activities, including antibacterial, antifungal, anti-cancer, antiviral, and anti-inflammatory effects. The versatility of the triazine nucleus makes it a core moiety for the development of future drugs, showcasing the potential for 4-(Hydroxymethyl)benzene-1,2,3-triol derivatives in similar applications (Verma, Sinha, & Bansal, 2019).
Environmental and Analytical Science Applications
Polycyclic and monoaromatic hydrocarbons, including benzene and its derivatives, have been the subject of environmental monitoring due to their toxicological impacts. Studies in Rio de Janeiro highlighted the distribution and sources of these compounds, emphasizing the significance of automotive emissions and industrial activities. Understanding the behavior of these compounds, including those structurally related to 4-(Hydroxymethyl)benzene-1,2,3-triol, is crucial for developing strategies to mitigate their environmental impact (Fernandes, Brickus, Moreira, & Cardoso, 2002).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(hydroxymethyl)benzene-1,2,3-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O4/c8-3-4-1-2-5(9)7(11)6(4)10/h1-2,8-11H,3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPAQWJFRHOHSRO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Hydroxymethyl)benzene-1,2,3-triol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


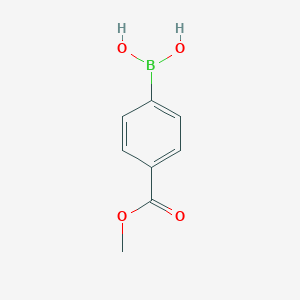
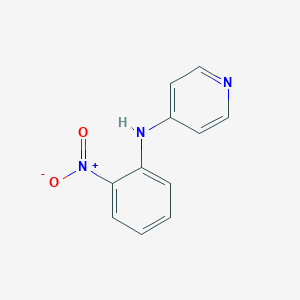
![[(2R,3R,4R,5R)-3-Benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-4-methyl-tetrahydrofuran-2-yl]methyl benzoate](/img/structure/B107023.png)
